Piroheptine Exhibits Intermediate Potency in Muscarinic Receptor Binding Assays Compared to Atropine and Trihexyphenidyl
In a direct head-to-head comparison using radioligand binding assays in rat brain, piroheptine demonstrated intermediate potency for displacing the non-selective muscarinic antagonist [3H]QNB. Its potency was greater than that of trihexyphenidyl and biperiden but less than that of mazaticol and atropine [1].
| Evidence Dimension | Potency to inhibit [3H]QNB binding to muscarinic receptors |
|---|---|
| Target Compound Data | IC50 value not provided; rank order indicates intermediate potency. |
| Comparator Or Baseline | mazaticol > atropine > piroheptine > trihexyphenidyl > biperiden > ethopropazine > pirenzepine |
| Quantified Difference | Piroheptine is more potent than trihexyphenidyl and biperiden but less potent than atropine and mazaticol. |
| Conditions | Rat brain homogenate, [3H]QNB radioligand binding assay. |
Why This Matters
This potency profile differentiates piroheptine from commonly used agents like trihexyphenidyl, suggesting a distinct pharmacodynamic effect that may translate to differences in clinical efficacy or side effect profiles at therapeutic doses.
- [1] Yamamura Y, Kito S, Khoriyama T, Ishizaki F, Katayama S. Effects of anticholinergic antiparkinsonian drugs on binding of muscarinic receptor subtypes in rat brain. Res Commun Chem Pathol Pharmacol. 1990;69(3):261-70. PMID: 2173041. View Source
